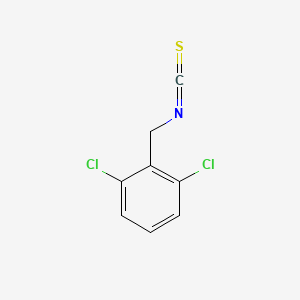
1,3-Dichloro-2-(isothiocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(isothiocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5Cl2NS It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isothiocyanatomethyl group is attached at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene can be synthesized through a multi-step process. One common method involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by the introduction of an isothiocyanatomethyl group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes, often using chlorine gas and benzene as starting materials. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination. The subsequent introduction of the isothiocyanatomethyl group is achieved through a reaction with an appropriate isothiocyanate compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isothiocyanatomethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is used as an intermediate in the synthesis of other complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new medications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets and pathways. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its ability to modify proteins, DNA, and other biomolecules, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
1,3-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms at the 1 and 3 positions.
Benzyl Isothiocyanate: A compound with an isothiocyanatomethyl group attached to a benzene ring but without the chlorine substitutions.
Uniqueness: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is unique due to the presence of both chlorine atoms and the isothiocyanatomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
31162-19-3 |
|---|---|
Fórmula molecular |
C8H5Cl2NS |
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Clave InChI |
HPZAHNYYXILZIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CN=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


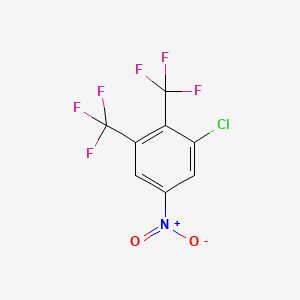
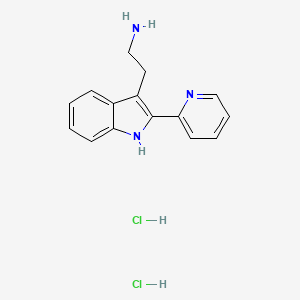
![Tributyl[(pyren-1-yl)methyl]phosphanium bromide](/img/structure/B14060996.png)
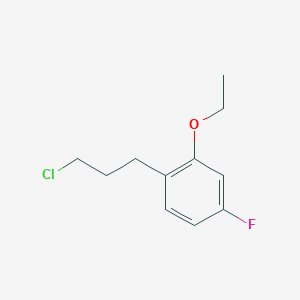
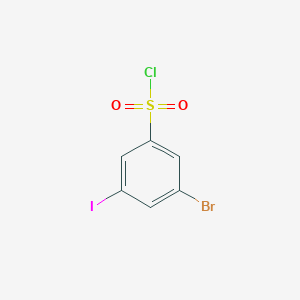
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
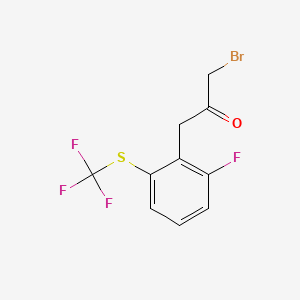

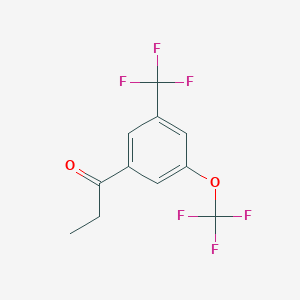
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
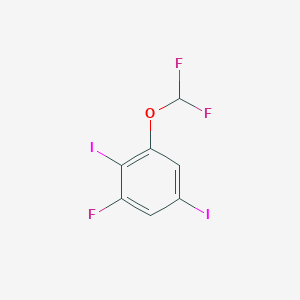

![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
